Cas no 333311-69-6 (1-(4-bromophenyl)methyl-3,5-dimethyl-4-nitro-1H-pyrazole)
1-(4-bromophenyl)methyl-3,5-dimethyl-4-nitro-1H-pyrazole Chemical and Physical Properties
Names and Identifiers
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- 1-(4-Bromo-benzyl)-3,5-dimethyl-4-nitro-1H-pyrazole
- 1-(4-bromophenyl)methyl-3,5-dimethyl-4-nitro-1H-pyrazole
- Oprea1_185849
- SR-01000282918-1
- 1-[(4-Bromophenyl)methyl]-3,5-dimethyl-4-nitro-1H-pyrazole
- DTXSID001194676
- STK305293
- CS-0282734
- SR-01000282918
- AKOS015922633
- 1-((4-Bromophenyl)methyl)-3,5-dimethyl-4-nitro-1H-pyrazole
- 1-(4-bromobenzyl)-4-nitro-3,5-dimethyl-1H-pyrazole
- BBL038396
- 1-(4-bromobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole
- AKOS000311419
- 333311-69-6
- EN300-229942
- AG-690/15438333
- 1-[(4-bromophenyl)methyl]-3,5-dimethyl-4-nitropyrazole
-
- MDL: MFCD02732842
- Inchi: 1S/C12H12BrN3O2/c1-8-12(16(17)18)9(2)15(14-8)7-10-3-5-11(13)6-4-10/h3-6H,7H2,1-2H3
- InChI Key: ITEJNJSDMOSDEU-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=CC=1)CN1C(C)=C(C(C)=N1)[N+](=O)[O-]
Computed Properties
- Exact Mass: 309.01129Da
- Monoisotopic Mass: 309.01129Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 302
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 63.6Ų
1-(4-bromophenyl)methyl-3,5-dimethyl-4-nitro-1H-pyrazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB551294-250 mg |
1-(4-Bromobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole; . |
333311-69-6 | 250MG |
€220.50 | 2022-03-01 | ||
| abcr | AB551294-500 mg |
1-(4-Bromobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole; . |
333311-69-6 | 500MG |
€294.20 | 2022-03-01 | ||
| abcr | AB551294-1 g |
1-(4-Bromobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole; . |
333311-69-6 | 1g |
€343.30 | 2022-03-01 | ||
| abcr | AB551294-5 g |
1-(4-Bromobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole; . |
333311-69-6 | 5g |
€836.30 | 2022-03-01 | ||
| Enamine | EN300-229942-0.05g |
1-[(4-bromophenyl)methyl]-3,5-dimethyl-4-nitro-1H-pyrazole |
333311-69-6 | 95% | 0.05g |
$65.0 | 2024-06-20 | |
| Enamine | EN300-229942-0.1g |
1-[(4-bromophenyl)methyl]-3,5-dimethyl-4-nitro-1H-pyrazole |
333311-69-6 | 95% | 0.1g |
$97.0 | 2024-06-20 | |
| Enamine | EN300-229942-0.25g |
1-[(4-bromophenyl)methyl]-3,5-dimethyl-4-nitro-1H-pyrazole |
333311-69-6 | 95% | 0.25g |
$138.0 | 2024-06-20 | |
| Enamine | EN300-229942-0.5g |
1-[(4-bromophenyl)methyl]-3,5-dimethyl-4-nitro-1H-pyrazole |
333311-69-6 | 95% | 0.5g |
$217.0 | 2024-06-20 | |
| Enamine | EN300-229942-1.0g |
1-[(4-bromophenyl)methyl]-3,5-dimethyl-4-nitro-1H-pyrazole |
333311-69-6 | 95% | 1.0g |
$278.0 | 2024-06-20 | |
| Enamine | EN300-229942-2.5g |
1-[(4-bromophenyl)methyl]-3,5-dimethyl-4-nitro-1H-pyrazole |
333311-69-6 | 95% | 2.5g |
$468.0 | 2024-06-20 |
1-(4-bromophenyl)methyl-3,5-dimethyl-4-nitro-1H-pyrazole Related Literature
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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5. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
Additional information on 1-(4-bromophenyl)methyl-3,5-dimethyl-4-nitro-1H-pyrazole
1-(4-Bromophenyl)methyl-3,5-dimethyl-4-nitro-1H-pyrazole (CAS No. 333311-69-6): A Comprehensive Overview
1-(4-Bromophenyl)methyl-3,5-dimethyl-4-nitro-1H-pyrazole (CAS No. 333311-69-6) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This nitro-substituted pyrazole derivative is characterized by its unique molecular structure, which includes a 4-bromophenylmethyl group and 3,5-dimethyl substituents. Its distinct chemical properties make it a valuable intermediate in the synthesis of various biologically active molecules.
The compound's molecular formula is C12H12BrN3O2, with a molecular weight of 310.15 g/mol. Researchers have shown particular interest in 1-(4-bromophenyl)methyl-3,5-dimethyl-4-nitro-1H-pyrazole due to its potential applications in drug discovery and material science. The presence of both nitro and bromo functional groups in its structure provides multiple sites for further chemical modifications, making it a versatile building block in organic synthesis.
Recent studies have explored the use of pyrazole derivatives like CAS 333311-69-6 in developing novel therapeutic agents. The pharmaceutical industry has shown growing interest in such compounds for their potential as kinase inhibitors, anti-inflammatory agents, and antimicrobial substances. This aligns with current research trends focusing on targeted drug delivery systems and small molecule therapeutics, which are among the most searched topics in medicinal chemistry today.
In the agrochemical sector, 1-(4-bromophenyl)methyl-3,5-dimethyl-4-nitro-1H-pyrazole has been investigated as a precursor for crop protection agents. The global push for sustainable agriculture solutions and eco-friendly pesticides has increased demand for innovative chemical intermediates like this compound. Researchers are particularly interested in how its structural features might contribute to the development of new-generation pest control agents with improved selectivity and reduced environmental impact.
The synthesis of CAS 333311-69-6 typically involves multi-step organic reactions, with careful control of reaction conditions to ensure high purity and yield. Analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry are routinely employed to characterize this compound. These methods are crucial for quality control, especially when the material is intended for pharmaceutical applications where purity standards are exceptionally high.
From a commercial perspective, 1-(4-bromophenyl)methyl-3,5-dimethyl-4-nitro-1H-pyrazole is available through specialty chemical suppliers who cater to research institutions and industrial laboratories. The compound is generally supplied as a crystalline solid with specified purity levels, typically ranging from 95% to 99%. Proper storage conditions, including protection from light and moisture, are essential to maintain its stability over time.
Current market trends show growing demand for functionalized pyrazole compounds, driven by their wide-ranging applications in life sciences and materials chemistry. The unique combination of a bromophenyl group and nitro functionality in CAS 333311-69-6 makes it particularly valuable for researchers working on structure-activity relationship studies and molecular design projects.
Safety considerations for handling 1-(4-bromophenyl)methyl-3,5-dimethyl-4-nitro-1H-pyrazole follow standard laboratory protocols for organic compounds. While not classified as highly hazardous, appropriate personal protective equipment should be used when working with this chemical. Researchers frequently search for information about proper handling procedures, storage recommendations, and disposal methods for such specialized intermediates.
The future research directions for pyrazole-based compounds like CAS 333311-69-6 appear promising. With increasing interest in personalized medicine and precision agriculture, the demand for tailored chemical building blocks is expected to rise. The compound's structural features make it particularly interesting for applications in bioconjugation chemistry and materials science, areas that are currently receiving substantial research funding worldwide.
In conclusion, 1-(4-bromophenyl)methyl-3,5-dimethyl-4-nitro-1H-pyrazole represents an important chemical intermediate with diverse potential applications. Its unique structural characteristics and reactivity profile continue to attract attention from researchers across multiple disciplines. As the scientific community seeks answers to questions about molecular design, structure-activity relationships, and sustainable chemistry, compounds like CAS 333311-69-6 will likely remain valuable tools in chemical research and development.
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